Methyl eicosatrienoate
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Overview
Description
Methyl eicosatrienoate is a methyl ester of eicosatrienoic acid, a polyunsaturated fatty acid It is characterized by the presence of three double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl eicosatrienoate can be synthesized through the esterification of eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the pure methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing eicosatrienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogen gas and a metal catalyst, such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to form eicosatrienoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Hydrogen gas and palladium on carbon are typically used.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated methyl eicosanoate
Substitution: Eicosatrienoic acid, methanol
Scientific Research Applications
Methyl eicosatrienoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studies have shown its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory skin disorders and other conditions.
Industry: It is used in the production of biodiesel and as a component in various industrial formulations.
Mechanism of Action
The mechanism by which methyl eicosatrienoate exerts its effects involves its incorporation into cell membranes, where it can displace other fatty acids and alter membrane fluidity. This displacement can reduce the availability of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby reducing inflammation. Additionally, it may interact with specific receptors and signaling pathways involved in inflammatory responses.
Comparison with Similar Compounds
Methyl eicosatrienoate can be compared with other similar compounds, such as:
Methyl linolenate: Another polyunsaturated fatty acid methyl ester with three double bonds, but with a different carbon chain length and double bond positions.
Methyl arachidonate: A methyl ester of arachidonic acid, which has four double bonds and is a key precursor to pro-inflammatory eicosanoids.
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond, commonly found in various oils.
This compound is unique due to its specific double bond positions and its potential anti-inflammatory properties, which distinguish it from other fatty acid methyl esters.
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (2E,4E,6E)-icosa-2,4,6-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h15-20H,3-14H2,1-2H3/b16-15+,18-17+,20-19+ |
InChI Key |
OTGPOJAJEGAHRA-LVJOJNLGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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